Sarafloxacin hydrochloride
Overview
Description
Synthesis Analysis
Sarafloxacin hydrochloride's synthesis and its interactions have been explored through different studies, including the development of novel methods for its detection and analysis in complex samples. The synthesis of sarafloxacin involves complex chemical processes that have been optimized for enhanced efficacy and detection in various mediums, such as water and biological tissues.
Molecular Structure Analysis
The molecular structure of sarafloxacin hydrochloride, characterized by X-ray single crystal diffraction analysis, belongs to the monoclinic crystal system. Its structure analysis provides insights into its chemical behavior and interaction capabilities with other molecules, crucial for understanding its biological activities and environmental fate.
Chemical Reactions and Properties
Studies have shown that sarafloxacin hydrochloride undergoes photodegradation in aqueous systems, with the rate of degradation influenced by factors such as pH, presence of inorganics, and humic substances. This degradation process is essential for assessing the environmental impact and behavior of the compound under various conditions.
Physical Properties Analysis
The determination of sarafloxacin hydrochloride using spectrophotometry with eosin highlights its physical properties, including its complex formation capabilities and absorbance characteristics. These physical properties are critical for developing analytical methods for its detection and quantification in various samples.
Chemical Properties Analysis
The interaction of sarafloxacin with catalase has been studied, indicating its ability to alter the enzyme's microenvironment and secondary structure. These interactions provide valuable insights into the chemical properties of sarafloxacin hydrochloride, including its reactivity and potential effects on biological systems.
References:
- Prabhakaran, D., Sukul, P., Lamshöft, M., Maheswari, M., Zühlke, S., & Spiteller, M. (2009). Photolysis of difloxacin and sarafloxacin in aqueous systems. Chemosphere, 77(6), 739-746. Read more.
- Xiao-yu, W. (2008). Determination of sarafloxacin hydrochloride by spectrophotometry with eosin. Chinese Journal of Analysis Laboratory. Read more.
- Cao, Z., Liu, R., & Yang, B. (2013). Potential toxicity of sarafloxacin to catalase: spectroscopic, ITC and molecular docking descriptions. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 115, 457-463. Read more.
- Liang, H. (2010). Crystal Structure of Sarafloxacin Trihydrate. Journal of Guangxi Normal University. Read more.
Scientific Research Applications
Summary of the Application
Sarafloxacin hydrochloride is a water-soluble fluoroquinolone antibiotic . It is used in microbiology to target bacterial DNA gyrase, an enzyme which reduces DNA strain during replication . Because DNA gyrase is required during DNA replication, subsequent DNA synthesis and ultimately cell division is inhibited .
Methods of Application
The most common preparation is sarafloxacin hydrochloride, which can kill both Gram-negative and Gram-positive bacteria . After entering the cell, sarafloxacin can combine with DNA cyclooxygenase and topoisomerase IV to form a “drug-enzyme-DNA” ternary complex, thus preventing bacterial DNA .
Results or Outcomes
The efficiency of antibiotics is closely related to the metabolic state of bacteria . Exogenous L-leucine increased the killing effect of sarafloxacin on SAR-R and other clinically resistant Salmonella serotypes . Exogenous L-leucine stimulated the metabolic state of bacteria, especially the TCA cycle, which increased the working efficiency of the electron transfer chain and increased the intracellular NADH, ATP concentration, and reactive oxygen species level .
Application in Environmental Science
Summary of the Application
In environmental science, Sarafloxacin hydrochloride is often studied in the context of its removal from aqueous solutions .
Methods of Application
In one study, a Ni/Al-LDH@ZIF-8 nanocomposite was synthesized from layered double hydroxides and metal-organic frameworks and used to remove the antibiotic sarafloxacin (SRF) in the aqueous medium .
Results or Outcomes
The study aimed to develop the performance and combine the features of the adsorbent compounds such as high surface area, adjustable porosity . The results of this study are not detailed in the source.
Application in Veterinary Medicine
Summary of the Application
Sarafloxacin is a quinolone antibiotic drug that was registered for treating poultry diseases . It was discontinued by its manufacturer, Abbott Laboratories, before receiving approval for use in the US or Canada .
Results or Outcomes
Application in Environmental Studies
Summary of the Application
Sarafloxacin hydrochloride has been used in studies related to its environmental impact .
Methods of Application
In one study, the mineralization rates of 14CO2 in loam, loamy sand, and sandy loam soils were measured after treatment with Sarafloxacin hydrochloride .
Results or Outcomes
At the end of the experiment, the mineralization rates of 14CO2 in loam, loamy sand, and sandy loam soils were 0.58%, 0.49%, and 0.57%, respectively .
Application in Aquaculture
Results or Outcomes
Application in Soil Science
Summary of the Application
Sarafloxacin hydrochloride has been used in studies related to its environmental impact, specifically in soil .
Methods of Application
In one study, the mineralization rates of 14CO2 in loam, loamy sand, and sandy loam soils were measured after treatment with Sarafloxacin hydrochloride .
Results or Outcomes
At the end of the experiment, the mineralization rates of 14CO2 in loam, loamy sand, and sandy loam soils were 0.58%, 0.49%, and 0.57%, respectively .
Safety And Hazards
properties
IUPAC Name |
6-fluoro-1-(4-fluorophenyl)-4-oxo-7-piperazin-1-ylquinoline-3-carboxylic acid;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17F2N3O3.ClH/c21-12-1-3-13(4-2-12)25-11-15(20(27)28)19(26)14-9-16(22)18(10-17(14)25)24-7-5-23-6-8-24;/h1-4,9-11,23H,5-8H2,(H,27,28);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNWODGJQLCISLC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=C(C=C3C(=C2)N(C=C(C3=O)C(=O)O)C4=CC=C(C=C4)F)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClF2N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
98105-99-8 (Parent) | |
Record name | Sarafloxacin hydrochloride [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091296876 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID8045939 | |
Record name | Sarafloxacin hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8045939 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
421.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Sarafloxacin hydrochloride | |
CAS RN |
91296-87-6 | |
Record name | Sarafloxacin hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=91296-87-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Sarafloxacin hydrochloride [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091296876 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | SARAFLOXACIN HYDROCHLORIDE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758956 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Sarafloxacin hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8045939 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | SARAFLOXACIN HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I36JP4Q9DF | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.